3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between 4-methylbenzaldehyde and aniline. This is followed by the esterification of the resulting imine with 3,5-dinitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro and carboxylic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls, while its anticancer properties may involve the inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine
- 3,5-Dinitrobenzoic acid derivatives
- 4-Methylbenzaldehyde derivatives
Uniqueness
3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imine and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C21H15N3O6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N3O6/c1-14-5-7-17(8-6-14)22-13-15-3-2-4-20(9-15)30-21(25)16-10-18(23(26)27)12-19(11-16)24(28)29/h2-13H,1H3 |
InChI Key |
GNBKTUZNSWXLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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